

Fenebrutinib Reactive Metabolite Characterization

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Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

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The characterization of **fenebrutinib**'s reactive metabolites, including the iminoquinone adduct, is crucial for understanding its potential toxicity. The table below summarizes the key reactive intermediates identified in a 2023 metabolism study [1].

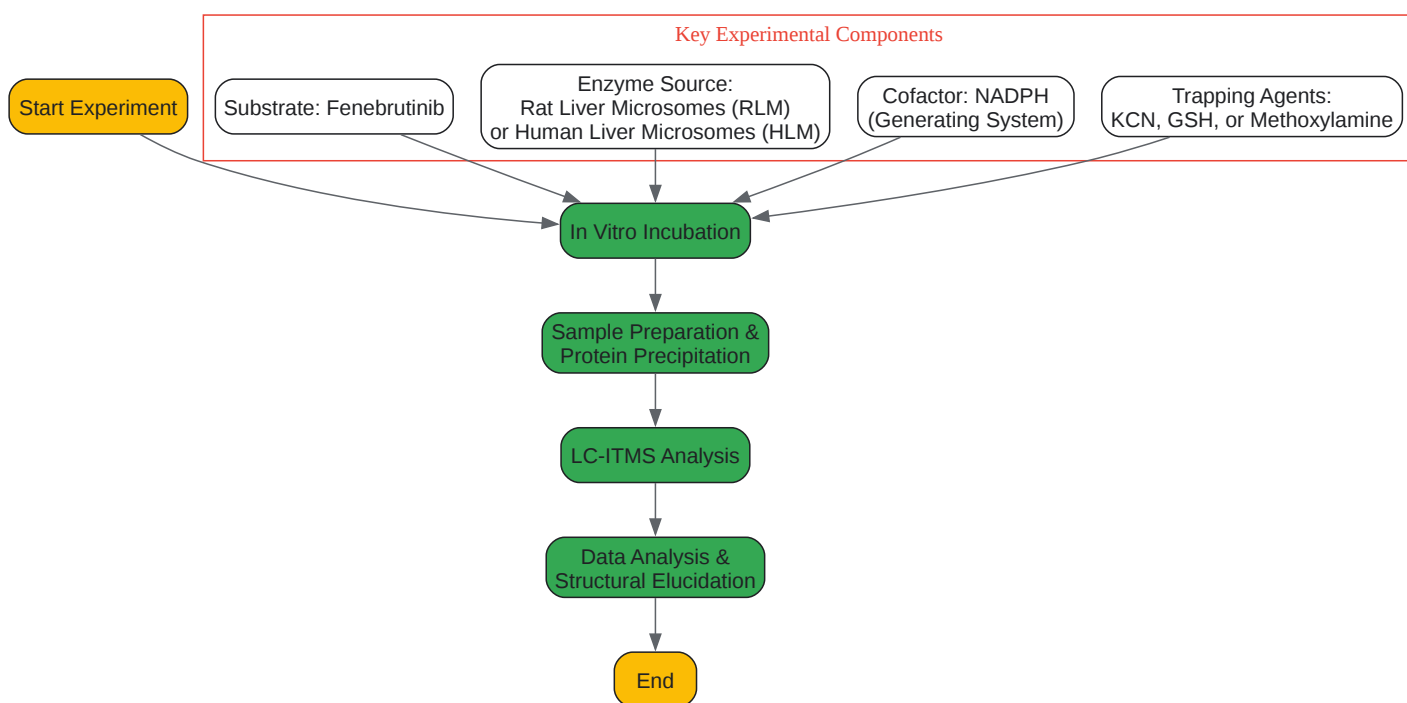
Reactive Intermediate Type	Trapping Agent Used	Key Adduct(s) Identified (m/z)	Proposed Bioactivation Pathway
Iminium Ion	Potassium Cyanide (KCN)	M11/KCN (620.3), M12/KCN, M13/KCN, M14/KCN	N-dealkylation and hydroxylation of the piperazine ring, leading to dehydration and iminium ion formation [1].
6-Iminopyridin-3(6H)-one (Iminoquinone)	Glutathione (GSH)	M15/GSH (799.3)	N-dealkylation and hydroxylation of the pyridine ring, resulting in the formation of a reactive iminoquinone intermediate [1].
Aldehyde	Methoxylamine	Six methoxylamine adducts	Oxidation of the hydroxymethyl group on the pyridine moiety to a reactive aldehyde [1].

Frequently Asked Questions (FAQs)

- **Q1: What is the significance of characterizing reactive metabolites for fenebrutinib?** Understanding the bioactivation pathways is essential in drug development because reactive intermediates can bind covalently to cellular proteins and DNA, potentially leading to adverse effects such as hepatotoxicity. Identifying these pathways allows medicinal chemists to redesign the molecule to mitigate these risks while preserving efficacy [1].
- **Q2: Which trapping agent should I use to detect the iminoquinone adduct of fenebrutinib?** To specifically capture the **6-iminopyridin-3(6H)-one (iminoquinone) reactive metabolite of fenebrutinib**, you should use **Glutathione (GSH)** as the trapping agent in your in vitro metabolic incubation experiments. The resulting stable GSH adducts can then be characterized using liquid chromatography-mass spectrometry (LC-MS) [1].
- **Q3: What analytical technique is recommended for characterizing fenebrutinib metabolites and adducts?** The study utilized **Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS)**. The multi-step fragmentation capability (MS³) of the ion trap mass spectrometer was particularly valuable for elucidating the structure of metabolites and adducts by providing characteristic fragment ions [1].

Experimental Protocol for Reactive Metabolite Characterization

Below is a generalized workflow for the in vitro incubation and characterization of **fenebrutinib**'s reactive metabolites, based on the identified study [1].



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Step-by-Step Methodology:

- **In Vitro Incubation:**

- Prepare an incubation mixture containing:
 - **Enzyme Source:** Rat or human liver microsomes (typically 0.5-1.0 mg protein/mL) [1] [2].
 - **Substrate: Fenebrutinib** (at a relevant concentration, e.g., 10-50 μ M) [1].
 - **Cofactor:** An NADPH-generating system to support cytochrome P450 activity [1].
 - **Trapping Agent:** One of the following:

- **Potassium Cyanide (KCN)** for iminium ions.
 - **Glutathione (GSH)** for iminoquinone and other soft electrophiles.
 - **Methoxylamine** for aldehyde intermediates [1].
- Incubate the mixture (typically at 37°C for 60-120 minutes). Terminate the reaction by adding a solvent like acetonitrile [1] [2].
- **Sample Preparation:**
 - Centrifuge the terminated incubation mixture to precipitate proteins.
 - Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
 - Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis [1] [2].
- **LC-ITMS Analysis:**
 - **Chromatography:** Use a C18 reversed-phase column. The study employed an isocratic mobile phase of 50% acetonitrile and 50% aqueous 0.1% formic acid (pH 3.2) for a related UPLC-MS/MS method [2].
 - **Mass Spectrometry:** Utilize an Ion Trap Mass Spectrometer (LC-ITMS) with electrospray ionization (ESI) in positive mode.
 - **Data Acquisition:** Perform full MS scans to detect potential metabolites and adducts. Use data-dependent MS² and MS³ scans on precursor ions to obtain structural information through fragmentation patterns [1].

Troubleshooting Common Scenarios

- **Low Abundance of Adducts Detected:** Ensure the stability of your NADPH-generating system, as insufficient cofactor will limit metabolic turnover. Verify the activity of your liver microsomes and optimize the incubation time and substrate concentration. Using fresh trapping agents is also critical [1].
- **Uncertain Identification of Adducts:** The MS³ functionality of the ion trap is key. Use the known fragmentation pattern of **fenebrutinib** itself (which produces a key fragment at m/z 647 after loss of water from the parent ion m/z 665) to help rationalize the fragmentation of metabolites and adducts. Meticulous comparison of fragment ions between the parent drug and the adduct is necessary for confident structural elucidation [1].

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References

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2. In Vitro and In Silico Metabolic Stability Evaluation [mdpi.com]

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